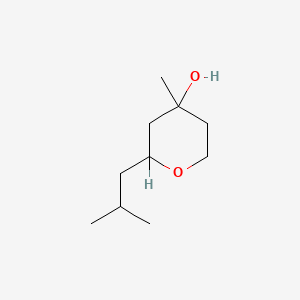

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-

Description

Table 2: Isotopic Distribution

| Isotope | Relative Abundance (%) |

|---|---|

| ¹²C | 98.9 |

| ¹³C | 1.1 |

| ¹⁶O | 99.76 |

| ¹⁸O | 0.20 |

The compound’s exact mass facilitates its identification in mass spectrometric analyses, particularly in distinguishing it from isomers like decanoic acid (C₁₀H₂₀O₂).

2D/3D Conformational Analysis

The pyran ring adopts a chair conformation in both solution and solid states, as confirmed by X-ray crystallography and density functional theory (DFT) calculations. The hydroxyl group at C4 and the 2-methylpropyl group at C2 occupy equatorial positions to minimize steric hindrance.

Key Conformational Parameters:

- Cremer-Pople Puckering Amplitude (Q): 0.58–0.63 Å, indicating slight ring flattening compared to ideal cyclohexane (Q = 0.63 Å).

- Azimuthal Angle (θ): 5–10°, reflecting minor deviations from a perfect chair due to substituent repulsion.

- Torsional Angles: C2–C3–C4–O1 = 55.2°, C5–O6–C1–C2 = -62.1° (DFT-optimized geometry).

These parameters underscore the compound’s stability in organic solvents, where van der Waals interactions between the isobutyl group and pyran ring dominate.

Stereochemical Configurations (Cis/Trans Isomers)

The compound exhibits two stereocenters at C2 and C4, leading to four possible stereoisomers: (2R,4R), (2R,4S), (2S,4R), and (2S,4S). Commercial samples often contain a mixture of (2R,4R)- and (2S,4S)-diastereomers, which are enantiomers with identical physical properties but distinct optical activities.

Table 3: Stereoisomer Properties

| Stereoisomer | Specific Rotation [α]₂₀ᴰ | Melting Point (°C) |

|---|---|---|

| (2R,4R) | +18.5° (c = 1, EtOH) | 45–47 |

| (2S,4S) | -18.3° (c = 1, EtOH) | 45–47 |

The cis isomer (2R,4R/2S,4S) predominates in synthetic batches due to kinetic control during hydrogenation of precursor ketones. In contrast, the trans isomer (2R,4S/2S,4R) is rarely observed, as its formation requires elevated temperatures (>100°C) incompatible with typical reaction conditions.

Properties

IUPAC Name |

4-methyl-2-(2-methylpropyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-8(2)6-9-7-10(3,11)4-5-12-9/h8-9,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSNOTITPICPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(CCO1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052318 | |

| Record name | 2-Isobutyl-4-methyltetrahydropyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid | |

| Record name | 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

63500-71-0 | |

| Record name | Tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63500-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063500710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isobutyl-4-methyltetrahydropyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: cis-tetrahydro-2-isobutyl-4-methylpyran-4-ol; trans-tetrahydro-2-isobutyl-4-methylpyran-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOBUTYL-4-METHYLTETRAHYDROPYRAN-4-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK5ZHH2T3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Bromination

(S)-Citronellol (156.3 g, 1 mol) is brominated using bromine (156.8 g, 0.98 mol) in the presence of sodium carbonate (1.56 g) at 10–15°C. This yields a brominated intermediate, which is subsequently debrominated using potassium hydroxide (224 g, 4 mol) and Aliquat® 336 (3.12 g) in acetonitrile at 75°C for 16 hours.

Cyclization

The debrominated product undergoes acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid) to form rose oxide derivatives. Further purification via fractional distillation isolates the cis-(2R,4R) diastereomer, which is hydrogenated using Raney nickel to yield the target compound.

Reaction Conditions :

-

Temperature : 75°C for debromination; ambient for cyclization.

-

Catalysts : Aliquat® 336 (phase-transfer catalyst), p-toluenesulfonic acid (Brønsted acid).

Hydrogenation of Hydroxy Rose Ether Intermediate

The hydrogenation of hydroxy rose ether (tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol) is critical for eliminating unsaturated bonds and enhancing sensory properties. Using 5% Pd/C in ethanol under 7 bar H₂ pressure, the reaction completes within 4–6 hours at 50°C. Filtration and distillation yield a colorless liquid with a density of 0.9516 g/cm³ and a boiling point of 212–215°C.

Optimization Insights :

-

Catalyst Loading : 1–2 wt% Pd/C balances cost and reactivity.

-

Solvent Choice : Ethanol ensures miscibility and facilitates post-reaction separation.

Alternative Synthetic Approaches

Mesylation and Cyclization

A related method for tetrahydro-2H-pyran-4-yl methanesulfonate synthesis involves reacting tetrahydropyran-4-ol with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) and triethylamine at -10°C. While this route produces a mesylated derivative, analogous strategies could protect the hydroxyl group during pyran ring formation, enabling selective functionalization.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides, amines, or ethers.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2H-Pyran-4-one derivatives, while reduction can produce tetrahydropyran derivatives with different substituents .

Scientific Research Applications

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- has various scientific research applications across multiple fields:

Mechanism of Action

The mechanism of action of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tetrahydropyran ring play crucial roles in its reactivity and binding affinity to target molecules. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pyran Derivatives with Alkyl Substituents

a) 2H-Pyran-4-ol, Tetrahydro-4-methyl-2-propyl- (CAS 723340-88-3)

- Structure : Differs by a propyl group instead of isobutyl at the 2-position.

- Molecular Formula : C₉H₁₈O₂ (MW: 158.24 g/mol) .

- Properties : Lower molecular weight and altered hydrophobicity due to shorter alkyl chain.

- Applications: Limited data, but likely used in fragrances with a less pronounced floral character compared to Florol.

Table 1: Pyran Derivatives Comparison

| Compound Name | Substituent (Position 2) | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Florol (CAS 63500-71-0) | 2-Methylpropyl | C₁₀H₂₀O₂ | 172.27 | Cosmetics, Fragrances |

| 2H-Pyran-4-ol, Tetrahydro-4-methyl-2-propyl- | Propyl | C₉H₁₈O₂ | 158.24 | Fragrances (assumed) |

Sulfur-Containing Branched-Chain Volatiles (BCVs)

a) 2-(2-Methylpropyl)-Thiazole

- Structure : A thiazole ring (five-membered, S and N atoms) with an isobutyl group.

- Occurrence : Detected in tomato fruit at concentrations exceeding odor thresholds .

- Properties : Sulfur atoms contribute to a pungent, green odor.

- Applications : Imparts flavor in fruits but less common in synthetic fragrances due to stability issues.

Key Difference : Unlike Florol, sulfur-containing BCVs like 2-(2-methylpropyl)-thiazole are unstable during storage and less utilized in commercial formulations .

Piperazinedione Derivatives

a) 2,5-Piperazinedione, 3,6-bis(2-Methylpropyl)-

Table 2: Bioactive Compounds Comparison

| Compound Name | Core Structure | Key Functional Groups | Bioactivity | Applications |

|---|---|---|---|---|

| Florol | Pyran ring | Hydroxyl, Isobutyl | None reported | Fragrances |

| 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- | Piperazinedione | Isobutyl, Amide | Antifungal | Food Preservation |

Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives

a) Pyrrolo[1,2-a]pyrazine-1,4-dione, Hexahydro-3-(2-methylpropyl)- (CAS Not Specified)

Research Findings and Stability Considerations

- 2-Methoxy-3-(2-methylpropyl)pyrazine : A structurally unrelated compound (from ) showed stability during pepper fruit storage, suggesting alkylpyrazines may have superior stability compared to Florol in certain matrices .

Biological Activity

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, commonly referred to as florol, is a chemical compound with significant applications in the fragrance industry and potential biological activities. Understanding its biological properties is crucial for assessing its safety and efficacy in various applications.

- Chemical Formula : C10H20O2

- Molecular Weight : 172.27 g/mol

- CAS Number : 63500-71-0

- Physical State : Clear colorless liquid

- Density : 0.948 - 0.955 g/cm³

Biological Activity Overview

Research on the biological activity of florol has primarily focused on its safety profile, including toxicity assessments, mutagenicity studies, and potential allergenic effects. The following sections detail significant findings from various studies.

Toxicity and Safety Assessments

-

Repeated Dose Toxicity :

- A study conducted on Sprague Dawley rats evaluated the effects of florol at doses of 0, 15, 150, and 1000 mg/kg/day over 28 days. No mortality was observed, but slight abnormal gait and increased water consumption were noted at the highest dose. Hematological changes included decreased red blood cell counts and increased liver weights .

- Genotoxicity :

- Clastogenic Activity :

Sensitization and Allergenicity

Florol has been assessed for skin sensitization potential. The No Expected Sensitization Induction Level (NESIL) was determined to be 11000 μg/cm², indicating a low risk for skin sensitization under typical exposure scenarios . Additionally, phototoxicity assessments showed that florol is not expected to induce phototoxic reactions .

Case Studies and Research Findings

A variety of studies have documented the biological activities associated with florol:

- Fragrance Ingredient Safety Assessment :

- Environmental Impact Studies :

- Synthesis and Applications :

Data Table: Summary of Biological Activity Studies

| Study Type | Findings |

|---|---|

| Repeated Dose Toxicity | No mortality; slight abnormal gait at high doses; hematological changes noted |

| Genotoxicity | Negative in Ames test; no mutagenic effects observed |

| Clastogenic Activity | Evidence of activity only in vitro with S9; no significant effects in vivo |

| Skin Sensitization | NESIL > 11000 μg/cm²; low risk for sensitization |

| Environmental Impact | Low toxicity to aquatic life; minimal bioaccumulation potential |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, and what key intermediates are involved?

- Methodological Answer : The compound is synthesized via cyclization and functional group modifications. Key steps include:

- Reduction : Use of sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents to reduce carbonyl groups to hydroxyls .

- Substitution : Alkylation with 2-methylpropyl groups under UV light or catalytic conditions .

- Purification : Column chromatography (e.g., ethyl acetate/hexane mixtures) or recrystallization from solvents like 2-propanol .

Q. How can the stereochemistry of the compound be confirmed experimentally?

- Methodological Answer :

- Chiral Chromatography : Use chiral columns (e.g., Cyclobond I 2000) with polarimetric detection to resolve enantiomers .

- NMR Spectroscopy : Analyze coupling constants (e.g., vicinal ) in -NMR to determine axial/equatorial substituent orientations .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configurations, particularly for analogs like Rose oxide (CAS 16409-43-1) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for this compound (e.g., conflicting C-NMR shifts)?

- Methodological Answer :

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., Rose oxide, CAS 16409-43-1) using databases like NIST Chemistry WebBook .

- Solvent Effects : Re-run NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding’s impact on chemical shifts .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict C-NMR shifts and compare with experimental data .

Q. How does the compound’s reactivity differ from its structural analogs (e.g., tetrahydro-4-methyl-2-phenyl-2H-pyran)?

- Methodological Answer :

- Oxidation Studies : Compare reaction rates with KMnO₄ under acidic vs. basic conditions. The 2-methylpropyl substituent exhibits steric hindrance, slowing oxidation compared to phenyl analogs .

- Thermal Stability : Conduct TGA/DSC to assess decomposition pathways. The branched alkyl chain enhances thermal stability relative to linear analogs .

- Acidity Profiling : Measure pKa via potentiometric titration. The hydroxyl group’s acidity is influenced by adjacent substituents (e.g., electron-withdrawing vs. donating) .

Q. What advanced techniques optimize its use as a chiral building block in pharmaceutical synthesis?

- Methodological Answer :

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively esterify enantiomers, achieving >95% enantiomeric excess .

- Dynamic Kinetic Resolution : Combine palladium catalysts (e.g., Pd/C) with chiral ligands to racemize intermediates during asymmetric synthesis .

- Crystallization-Induced Diastereomer Transformation : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to enhance enantiopurity .

Contradictory Data Analysis

Q. How to address discrepancies in reported biological activity (e.g., anti-inflammatory vs. inactive results)?

- Methodological Answer :

- Assay Standardization : Re-evaluate activity using uniform protocols (e.g., COX-2 inhibition assays) with positive controls (e.g., indomethacin) .

- Metabolite Profiling : Use LC-HRMS to identify degradation products or metabolites that may interfere with activity measurements .

- Structural Confirmation : Ensure test samples are not contaminated with isomers (e.g., cis/trans or axial/equatorial conformers) via chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.